molecular formula C21H15Cl2N3OS B5766334 2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B5766334
M. Wt: 428.3 g/mol
InChI Key: YRILAAGUUZKFFU-WYMPLXKRSA-N
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Description

2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole is a complex organic compound with a molecular formula of C21H15Cl2N3OS This compound is known for its unique structure, which includes a benzothiazole ring, a hydrazone linkage, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with 2,4-dichlorobenzylidenehydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino]-N-(2,5-dichlorophenyl)-2-oxoacetamide
  • 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine
  • (2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide

Uniqueness

2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group enhances its antimicrobial activity, while the benzothiazole ring contributes to its stability and reactivity .

Properties

IUPAC Name

N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3OS/c22-16-8-7-15(18(23)11-16)13-27-17-9-5-14(6-10-17)12-24-26-21-25-19-3-1-2-4-20(19)28-21/h1-12H,13H2,(H,25,26)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRILAAGUUZKFFU-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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